molecular formula C22H18N4O4S B3018617 3-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID CAS No. 714238-44-5

3-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID

Katalognummer: B3018617
CAS-Nummer: 714238-44-5
Molekulargewicht: 434.47
InChI-Schlüssel: WMOMRTBRBCLZCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID is a useful research compound. Its molecular formula is C22H18N4O4S and its molecular weight is 434.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorescence Sensing

One significant application is in the development of fluorescence sensors. For instance, fluorescein-based dyes derivatized with aminoquinoline, similar in structure to the compound , have been prepared for sensing Zn(II) ions. These compounds, due to their low background fluorescence and highly emissive Zn(II) complexes, offer a large dynamic range for fluorescence enhancements upon Zn(II) coordination. Such properties make them highly selective for Zn(II) over biologically relevant concentrations of various metals, thus serving as efficient sensors for Zn(II) in biological systems (Nolan et al., 2005).

Synthesis of Heterocyclic Compounds

Another area of application is in the synthesis of heterocyclic compounds. A related study involved the synthesis of propeller-shaped mesomeric betaines from reactions involving quinoline and benzoic acid derivatives. These molecules, due to their unique structural features, exhibit properties of cross-conjugated systems, which could be of interest in materials science and organic electronics (Schmidt et al., 2019).

Catalysis and Asymmetric Synthesis

In catalysis and asymmetric synthesis, phosphine ligands with quinoxaline and benzoic acid moieties have been prepared and applied in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands exhibited excellent enantioselectivities and high catalytic activities, demonstrating the utility of quinoxaline derivatives in facilitating asymmetric synthesis (Imamoto et al., 2012).

Biological Activity Studies

There is also considerable interest in the exploration of the biological activities of compounds bearing quinoxaline and benzoic acid moieties. For example, the synthesis and evaluation of thiosemicarbazide, thiourea, bisthiourea, benzoazole derivatives containing the quinoxalin-2-yl moiety for their in vitro antibacterial and antifungal activities highlights the potential of these compounds in developing new antimicrobial agents (El-Gaby et al., 2003).

Drug Discovery and Pharmacological Applications

Additionally, in drug discovery and pharmacology, derivatives of quinoxaline and benzoic acid have been investigated for their potential as neuroprotectants and enzyme inhibitors. For instance, compounds with structural similarities have been evaluated for their neuroprotective properties against cerebral ischemia, showcasing the therapeutic potential of quinoxaline derivatives in neurological conditions (Sheardown et al., 1990).

Wirkmechanismus

Target of Action

The primary target of the compound “3-((3-(3-methylphenylsulfonamido)quinoxalin-2-yl)amino)benzoic acid” is Lactate Dehydrogenase A (LDHA) . LDHA is an enzyme that catalyzes the inter-conversion of pyruvate and lactate. It plays a crucial role in the process of aerobic glycolysis, often observed in cancer cells .

Mode of Action

This compound acts as an NADH-competitive LDHA inhibitor . It binds to the LDHA enzyme and inhibits its activity, thereby disrupting the process of aerobic glycolysis in cancer cells . The compound has been optimized to have LDHA inhibitory potencies as low as 2 nM and exhibits 10 to 80-fold selectivity over LDHB .

Biochemical Pathways

The inhibition of LDHA by this compound affects the glycolysis pathway and the citric acid cycle . The compound’s action leads to a decrease in lactate production rates and an increase in oxygen consumption rates in cancer cells . This suggests a shift from aerobic glycolysis to mitochondrial oxidative phosphorylation . The compound also causes an increase in intracellular concentrations of glycolysis and citric acid cycle intermediates, indicating enhanced Krebs cycle activity and blockage of cytosolic glycolysis .

Result of Action

The compound’s action leads to profound metabolic alterations in carcinoma cells . It rapidly and significantly inhibits lactate production rates in multiple cancer cell lines, including hepatocellular and breast carcinomas . Treatment with these compounds also potentiates PKM2 activity and promotes apoptosis in carcinoma cells .

Action Environment

The compound’s action, efficacy, and stability could potentially be influenced by various environmental factors. These might include the hypoxic conditions often found in tumor microenvironments, which can affect the expression levels of LDHA and LDHB . .

Zukünftige Richtungen

Given its potential as an LDHA inhibitor, “3-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid” could be further studied for its potential anticancer properties. More research could be done to fully understand its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings .

Eigenschaften

IUPAC Name

3-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-14-6-4-9-17(12-14)31(29,30)26-21-20(24-18-10-2-3-11-19(18)25-21)23-16-8-5-7-15(13-16)22(27)28/h2-13H,1H3,(H,23,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOMRTBRBCLZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.